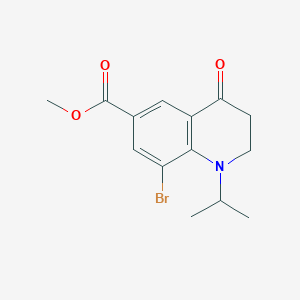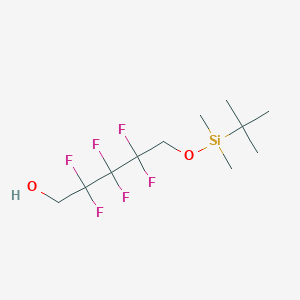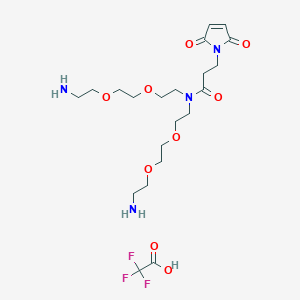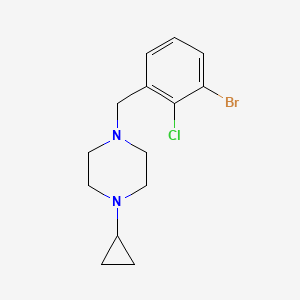
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5ClF3NO3 and its molecular weight is 255.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloro- and nitro-benzenes, such as 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene, affect the magnetisability of benzene by modifying its molecular magnetic anisotropies and the interaction between chloro- and nitro-groups. This has implications for understanding the magnetic properties of these compounds (Battaglia & Ritchie, 1977).
Electrosynthesis methods involving chloro- and nitro-benzene derivatives, including compounds similar to 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene, have been explored for the preparation of antibacterial agents like Triclosan, which is used in cosmetic products (Thirunavukkarasu, 1999).
Chloro-anilines and their halogen-substituted derivatives have been studied for their electric dipole moments in solutions like benzene and 1,4-dioxan. This research provides insights into the electronic properties of these molecules (Cumper & Singleton, 1968).
Derivatives of 1-chloro-2-nitrobenzene, which are structurally related to 1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene, have been synthesized, presenting new opportunities in heterocyclic chemistry. These compounds can serve as precursors for various chemical reactions (Sipyagin et al., 2004).
Nitrated derivatives of chloro-benzene compounds have been evaluated for their reactivity and safety in organic synthesis, highlighting their potential as useful reagents in chemical synthesis (Santschi et al., 2014).
Studies on the Friedel-Crafts reaction involving benzene and chloro-nitro derivatives have shed light on the stereochemical aspects of these reactions, which is crucial for understanding the synthesis of complex organic molecules (Segi et al., 1982).
properties
IUPAC Name |
1-chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWYDUYVJRYJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-nitro-5-(2,2,2-trifluoroethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Difluoromethyl)-3-methoxyphenyl]oxazol-5(4H)-one](/img/structure/B8128838.png)





![[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidin-1-yl-methanone](/img/structure/B8128878.png)




